(S)-(+)-Ascochin

概述

描述

Ascochin 是一种异香豆素衍生物,也是一种在 Ascochyta 种类中发现的真菌代谢产物。 它表现出显著的抗菌活性,抑制各种细菌、真菌和藻类的生长 . Ascochin 以其抗真菌、抗菌和植物毒性而闻名 .

作用机制

Ascochin 的作用机制涉及其与微生物细胞组分的相互作用。它破坏细胞膜的完整性,导致细胞裂解和死亡。 Ascochin 靶向参与细胞壁合成和能量产生的各种分子途径,使其对多种微生物有效 .

生化分析

Biochemical Properties

Ascochin plays a significant role in biochemical reactions, particularly in the management of reactive oxygen species. It interacts with various enzymes, proteins, and other biomolecules. For instance, Ascochin has been shown to inhibit the growth of the bacterium Bacillus megaterium, the plant pathogenic fungus Microbotryum violaceum, and the alga Chlorella fusca . These interactions suggest that Ascochin may interfere with essential cellular processes in these organisms, leading to their inhibition or death.

Cellular Effects

Ascochin affects various types of cells and cellular processes. It has been observed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, Ascochin’s antifungal activity suggests that it may disrupt fungal cell wall synthesis or interfere with fungal metabolic pathways . Additionally, its antibacterial properties indicate that Ascochin may inhibit bacterial protein synthesis or disrupt bacterial cell membrane integrity.

Molecular Mechanism

The molecular mechanism of Ascochin involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Ascochin binds to specific enzymes, inhibiting their activity and thereby disrupting essential biochemical pathways in target organisms . This inhibition can lead to the accumulation of toxic intermediates or the depletion of critical metabolites, ultimately resulting in cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ascochin change over time. Ascochin is relatively stable when stored at -20°C, with a stability of up to four years . Its degradation and long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have shown that prolonged exposure to Ascochin can lead to adaptive responses in target organisms, such as the development of resistance mechanisms.

Dosage Effects in Animal Models

The effects of Ascochin vary with different dosages in animal models. At low doses, Ascochin may exhibit minimal toxicity and effectively inhibit target organisms. At high doses, Ascochin can cause toxic or adverse effects, such as damage to host tissues or disruption of normal cellular processes . Threshold effects have been observed, where a certain concentration of Ascochin is required to achieve a significant inhibitory effect.

Metabolic Pathways

Ascochin is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels in target organisms. For example, Ascochin’s inhibition of specific enzymes can lead to the accumulation of certain metabolites, disrupting normal metabolic processes and leading to cell death .

Transport and Distribution

Ascochin is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in target cells. For instance, Ascochin may be actively transported into fungal cells, where it exerts its antifungal effects . Its distribution within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of Ascochin plays a crucial role in its activity and function. Ascochin may be directed to specific compartments or organelles within target cells through targeting signals or post-translational modifications. For example, Ascochin may localize to the fungal cell wall or membrane, where it disrupts essential processes and leads to cell death .

准备方法

Ascochin 通常从内生真菌 Ascochyta 种类中分离出来 . Ascochin 的合成路线和反应条件涉及从真菌培养物中提取和纯化。

化学反应分析

Ascochin 会发生各种化学反应,包括:

氧化: Ascochin 可以被氧化形成醌类衍生物。

还原: 还原反应可以将 Ascochin 转换成其相应的醇类衍生物。

取代: Ascochin 可以发生取代反应,特别是在亲核试剂存在的情况下。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及胺类等亲核试剂。 这些反应形成的主要产物包括醌类衍生物、醇类和取代的异香豆素 .

科学研究应用

Ascochin 具有广泛的科学研究应用:

化学: Ascochin 被用作研究异香豆素衍生物及其化学性质的模型化合物。

生物学: 它被用于研究真菌代谢产物与各种微生物之间的相互作用。

医学: Ascochin 的抗菌特性使其成为开发新型抗生素和抗真菌剂的潜在候选药物。

相似化合物的比较

Ascochin 因其独特的异香豆素结构及其广谱抗菌活性而独一无二。类似的化合物包括:

香豆素: 另一种具有抗菌特性的化合物,但具有不同的化学结构。

异香豆素: 一类与 Ascochin 相似的化合物,但抗菌活性程度不同。

生物活性

(S)-(+)-Ascochin is a naturally occurring isocoumarin derivative primarily isolated from the fungal genus Ascochyta. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects. This article synthesizes current research findings on the biological activity of this compound, highlighting key studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound belongs to the isocoumarin family, characterized by a lactone structure that contributes to its bioactivity. The compound's structural features are crucial for its interaction with biological targets.

| Property | Details |

|---|---|

| Chemical Formula | C₉H₈O₃ |

| Molecular Weight | 168.16 g/mol |

| Solubility | Soluble in organic solvents |

| Source | Isolated from Ascochyta spp. |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Bacillus megaterium and Escherichia coli. In a study conducted by Bertin Bioreagent, this compound demonstrated a minimum inhibitory concentration (MIC) of 50 μg/mL against B. megaterium . This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. A study highlighted its effectiveness in reducing nitric oxide production in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent. The compound's IC50 value for nitric oxide inhibition was reported at 8.3 μM, comparable to established anti-inflammatory agents .

Neuroprotective Potential

Emerging evidence suggests that this compound may have neuroprotective effects. It has been associated with the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro assays revealed an IC50 value of 28 μg/mL for AChE inhibition, indicating potential therapeutic applications in cognitive disorders .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : The disruption of bacterial cell wall integrity and interference with protein synthesis pathways contribute to its antimicrobial effects.

- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and enzymes like nitric oxide synthase plays a role in its anti-inflammatory action.

- Neuroprotective Mechanism : The inhibition of AChE leads to increased levels of acetylcholine, enhancing synaptic transmission and potentially improving cognitive function.

Case Studies

- Study on Antimicrobial Activity : A study published in ResearchGate evaluated the antibacterial efficacy of various isocoumarin derivatives, including this compound. The results demonstrated significant inhibition against both gram-positive and gram-negative bacteria, supporting its use as a natural antimicrobial agent .

- Inflammation Model Study : In a controlled experiment involving murine macrophages, this compound was administered at varying concentrations. Results indicated a dose-dependent reduction in nitric oxide levels, affirming its potential utility in managing inflammatory conditions .

- Neuroprotection in Animal Models : Preliminary animal studies have suggested that this compound may protect against cognitive decline induced by neurotoxic agents. Behavioral tests showed improved memory retention in treated groups compared to controls .

属性

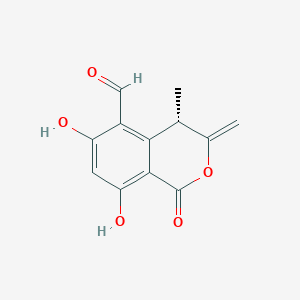

IUPAC Name |

(4S)-6,8-dihydroxy-4-methyl-3-methylidene-1-oxo-4H-isochromene-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-5-6(2)17-12(16)11-9(15)3-8(14)7(4-13)10(5)11/h3-5,14-15H,2H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKIJHXPWYIGIM-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C)OC(=O)C2=C(C=C(C(=C12)C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=C)OC(=O)C2=C(C=C(C(=C12)C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the absolute configuration of ascochin and how was it determined?

A1: Ascochin was first isolated from the endophytic fungus Ascochyta sp. []. The absolute configuration of the biologically active isocoumarin derivative, (4S)-(+)-ascochin, was determined to be (4S)-(+) using a novel solid-state Time-Dependent Density Functional Theory/Circular Dichroism (TDDFT/CD) methodology [, ]. This method utilized the X-ray coordinates from the crystal structure as input for the calculations, providing a reliable means to determine the absolute configuration.

Q2: Were any chemical modifications performed on ascochin and how did this impact its CD spectrum?

A2: Researchers converted (4S)-(+)-ascochin into its corresponding (3S,4S)-dihydroisocoumarin derivative via catalytic hydrogenation []. Analysis of the measured and calculated CD spectra of both the original ascochin and its dihydro derivative allowed for an in-depth study of the correlation between absolute configuration and the n-π* transition Cotton effect []. This research provides valuable insight into the relationship between structure and chiroptical properties in isocoumarin derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。